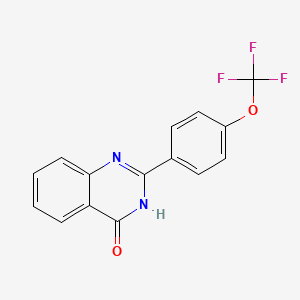

2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

83800-84-4 |

|---|---|

Molecular Formula |

C15H9F3N2O2 |

Molecular Weight |

306.24 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) |

InChI Key |

PQPIYBZADFPOKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure

The synthesis of quinazolinones, including derivatives such as 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one, can be achieved by cyclizing 2-aminobenzophenones with urea or alkyl carbamates in the presence of aromatic acids such as benzoic acid. This method is particularly effective for producing derivatives with functional groups like trifluoromethoxy.

Reaction Conditions

- Temperature: The reaction is typically conducted at 120–180°C, with optimal results at 140–150°C.

- Solvent: Aromatic hydrocarbons like toluene, xylene, or cumene are preferred as solvents.

- Catalyst: Benzoic acid is used in molar excess (3–6 moles per mole of 2-aminobenzophenone).

Mechanism

The aromatic acid facilitates the cyclization by stabilizing intermediates and enhancing the reaction yield. The process proceeds through nucleophilic attack and subsequent ring closure to form the quinazolinone structure.

Amination and Annulation Techniques

Procedure

Amination followed by annulation is another common method for synthesizing quinazolinones. For this compound:

- Amination: A precursor like 2-aminobenzonitrile undergoes amination using reagents such as ZnCl₂ and 2-aminoethanol in a chlorobenzene solvent.

- Annulation: The aminated intermediate is subjected to further reaction with trifluoromethoxy-substituted benzaldehydes or related compounds.

Reaction Conditions

- Temperature: Refluxing conditions are maintained for extended periods (e.g., 36 hours).

- Solvent: Chlorobenzene or dichloromethane (CH₂Cl₂) is used during extraction and purification steps.

- pH Control: Aqueous NaOH is added to adjust pH to 14 for efficient isolation of the product.

Purification

The crude product is purified using silica gel chromatography, yielding high-purity quinazolinones.

General Synthesis via Copper Catalysis

Procedure

Copper-catalyzed reactions are employed for synthesizing quinazolinones with trifluoromethoxy substituents. This method involves:

- Reacting an amine precursor with trifluoromethyl-substituted benzaldehyde derivatives.

- Using Cu(OAc)₂ as a catalyst in dimethyl sulfoxide (DMSO) solvent under air.

Reaction Conditions

- Temperature: The reaction is conducted at approximately 90°C.

- Time: The process is completed within 0.5 hours.

- Catalyst Loading: Stoichiometric amounts of copper acetate are used.

Analysis

The product mixture is analyzed using high-resolution mass spectrometry (HRMS) for confirmation.

Data Table: Reaction Conditions Summary

| Method | Temperature Range (°C) | Solvent | Catalyst/Reagent | Time |

|---|---|---|---|---|

| Cyclization | 120–180 | Toluene/Xylene | Benzoic acid | Variable |

| Amination and Annulation | Reflux (~140–150) | Chlorobenzene | ZnCl₂, NaOH | ~36 hours |

| Copper Catalysis | ~90 | DMSO | Cu(OAc)₂ | ~0.5 hours |

Notes on Optimization

- Temperature Control: Maintaining precise temperatures during cyclization ensures high yields and prevents side reactions.

- Solvent Selection: Solvents like chlorobenzene enhance solubility and facilitate purification steps.

- Catalyst Efficiency: Using molar excess of benzoic acid or stoichiometric amounts of copper acetate improves reaction rates.

Chemical Reactions Analysis

2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives with potential biological activities.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, oxidizing agents like TBHP, and reducing agents. .

Scientific Research Applications

Inhibition of SARS-CoV-2 Main Protease

Recent studies have highlighted the potential of quinazolin-4-one derivatives, including 2-(4-(trifluoromethoxy)phenyl)quinazolin-4(1H)-one, as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). This protease is crucial for viral replication, making it a prime target for antiviral drug development. The compound demonstrated significant inhibitory activity, with structural optimizations leading to enhanced biochemical potency compared to existing inhibitors like baicalein .

Key Findings:

- The compound's binding mode was elucidated through X-ray crystallography, revealing interactions with critical residues in the Mpro active site.

- Structure-activity relationship (SAR) studies indicated that specific substitutions at the C2 and N3 positions of the quinazolinone core could further enhance inhibitory potency .

Dual Inhibition of EGFR and VEGFR-2

Another promising application of quinazolinone derivatives is in cancer therapy. A recent study focused on synthesizing 2-thioquinazolin-4(3H)-ones that exhibited dual inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). This dual-targeting approach is advantageous for treating various cancers .

Key Findings:

- Compounds derived from quinazolinones showed comparable or superior anti-tumor potency against multiple cancer cell lines when compared to standard treatments like sorafenib.

- The most active compounds induced significant apoptosis in cancer cells and demonstrated effective cell cycle arrest .

Structural Insights and Mechanistic Studies

The structural characteristics of this compound have been explored through various synthetic studies. The compound's ability to form stable complexes with target proteins has been attributed to its unique trifluoromethoxy group, which enhances lipophilicity and binding affinity .

Mechanistic Insights:

- Molecular docking studies have provided insights into the binding interactions between the compound and its targets, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the complex.

- These studies emphasize the importance of specific functional groups in modulating biological activity and selectivity towards different kinases involved in cancer progression .

Summary Table of Applications

| Application Area | Compound | Target | Activity |

|---|---|---|---|

| Antiviral Research | This compound | SARS-CoV-2 Mpro | Inhibitor with significant potency |

| Cancer Therapy | 2-thioquinazolin-4(3H)-ones | EGFR/VEGFR-2 | Dual inhibition; induces apoptosis |

| Structural Studies | This compound | Various protein targets | Insights into binding mechanisms |

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Substituent Positional Isomers

- 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one Structural Difference: The trifluoromethoxy group is at the meta position of the phenyl ring.

Substituent Bulk and Lipophilicity

- 2-(4-tert-Butylphenyl)quinazolin-4-ol Structural Difference: Contains a bulky tert-butyl (-C(CH₃)₃) group at the para position. Impact: The tert-butyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability but possibly reducing solubility. No biological activity data are available .

Functional Group Modifications

- 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (7a)

Saturation of the Quinazolinone Core

- 2-(4-(Trifluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one (3d) Structural Difference: The quinazolinone core is partially saturated (dihydro form). This compound showed larvicidal activity (LC₅₀ = 12.5 µM against Anopheles arabiensis) and favorable in silico ADMET profiles .

Tabulated Comparison of Key Compounds

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the cyclization of anthranilic acid with urea to form quinazoline derivatives. Subsequent reactions involve the introduction of various substituents, including the trifluoromethoxy group at the para position of the phenyl ring. The synthetic pathway typically yields high purity and structural confirmation via techniques such as NMR and mass spectrometry.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives. For instance, compounds with hydroxyl or methoxy groups demonstrated enhanced antioxidant activity through various assays like DPPH and ABTS. The presence of these functional groups is crucial for metal-chelating properties and radical scavenging activities .

Table 1: Antioxidant Activity of Quinazolinone Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | CUPRAC IC50 (µM) |

|---|---|---|---|

| 6f | 15.2 | 12.5 | 10.3 |

| 6h | 14.8 | 11.0 | 9.8 |

| 6j | 16.5 | 13.2 | 11.5 |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including butyrylcholinesterase (BuChE) and thermolysin. Molecular docking studies indicate that strong interactions occur between the compound and active site residues, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 6f | BuChE | 0.025 |

| 6h | Thermolysin | 0.0115 |

| 6j | SARS-CoV-2 Mpro | 1.372 |

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives have been extensively studied against various cancer cell lines, including PC3 (prostate), MCF-7 (breast), and HT-29 (colon). The compound demonstrated significant dose-dependent inhibition of cell proliferation, with IC50 values indicating strong anticancer potential .

Table 3: Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Case Studies

In one notable study, a series of quinazolinone derivatives were synthesized and evaluated for their biological activity. The results indicated that compounds with trifluoromethoxy substitution exhibited superior inhibitory effects on BuChE compared to their non-substituted counterparts . Another investigation into the structure-activity relationship revealed that modifications at the C-2 position significantly impacted both antioxidant and anticancer activities .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source or POCl₃ for chlorination steps. For example, trifluoromethylated quinazolinones can be synthesized via one-pot reactions with TFA and aromatic amines, followed by purification via column chromatography (yields: 23–88%) . Key parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Low yields in some cases (e.g., 23% for compound 10 ) may arise from side reactions; optimizing catalyst use (e.g., bromine or Mg salts) and reaction time can improve efficiency.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for confirming the quinazolinone core and trifluoromethoxy substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (as applied in ) resolves crystal packing and hydrogen-bonding interactions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) .

Advanced Research Questions

Q. How can researchers design biological activity studies for this compound, particularly in anti-inflammatory or anti-cancer contexts?

- Methodological Answer : Begin with in vitro assays:

- Anti-cancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations. Compare to derivatives like 2-(5-morpholin-4-yl-thiophenyl)quinazolinones, which showed NF-κB/AP-1 inhibition .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA or Western blot.

Computational approaches, such as molecular docking (e.g., AutoDock Vina), can predict binding affinities to targets like EGFR or tubulin . Validate results with in vivo models (e.g., murine inflammation assays).

Q. How can data contradictions in synthetic yields or biological activity be systematically addressed?

- Methodological Answer :

- Synthesis : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity). For example, low yields in cyclization reactions may require adjusting TFA concentration or switching to microwave-assisted synthesis.

- Biological assays : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media). Address outliers using statistical tools (e.g., Grubbs' test) and cross-validate with orthogonal assays (e.g., flow cytometry vs. MTT).

Q. What advanced structural analysis techniques are suitable for studying this compound’s interactions?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structures to analyze intermolecular interactions (e.g., π-π stacking of the quinazolinone ring) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target proteins (e.g., kinases).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.